2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one

Description

Properties

IUPAC Name |

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWABVQSIIDAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297725 | |

| Record name | 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2682-98-6 | |

| Record name | MLS002706755 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

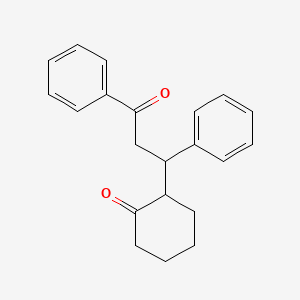

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one chemical structure and properties

An In-Depth Technical Guide to 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one: Synthesis, Properties, and Scientific Context

Executive Summary

This technical guide provides a comprehensive overview of this compound, a 1,5-dicarbonyl compound with significant potential as a versatile intermediate in synthetic organic chemistry. We will delve into its structural and stereochemical characteristics, provide a detailed, mechanistically-grounded protocol for its synthesis via the Michael addition, and outline its key physicochemical and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and positioning this molecule within the broader context of synthetic strategy and medicinal chemistry.

Chemical Identity and Structure

This compound is a complex ketone featuring a cyclohexanone core substituted at the alpha-position with a 1,3-diphenyl-3-oxopropyl group. This arrangement classifies it as a 1,5-dicarbonyl compound, a structural motif that is a cornerstone of many advanced synthetic pathways.

Nomenclature and Key Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2682-98-6 | [1] |

| Molecular Formula | C21H22O2 | [1] |

| Molecular Weight | 306.4 g/mol | [1] |

| Canonical SMILES | C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | [1] |

| InChIKey | BHWABVQSIIDAON-UHFFFAOYSA-N | [1] |

Structural Elucidation

The molecule's architecture consists of two primary fragments joined by a carbon-carbon single bond: a saturated six-membered cyclohexanone ring and a three-carbon propyl chain. The propyl chain is substituted with two phenyl groups and a carbonyl group.

Figure 1. 2D Chemical Structure of this compound. Source: PubChem CID 272856[1]

Figure 1. 2D Chemical Structure of this compound. Source: PubChem CID 272856[1]

Stereochemistry

A critical feature of this molecule is the presence of two stereogenic centers, which imparts chirality:

-

C2 of the cyclohexanone ring: The point of attachment for the propyl side chain.

-

C1 of the propyl chain: The carbon atom bonded to both a phenyl group and the cyclohexanone ring.

The presence of two chiral centers means that four distinct stereoisomers can exist, comprising two pairs of enantiomers that are diastereomeric to each other. The specific stereochemical outcome of its synthesis is highly dependent on the reaction conditions, a crucial consideration for applications in stereoselective synthesis and drug development.

Synthesis and Mechanistic Insights

The synthesis of 1,5-dicarbonyl compounds like this compound is most effectively and classically achieved through the Michael Addition reaction.[2][3] This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[3]

Retrosynthetic Analysis

From a strategic perspective, disconnecting the target molecule reveals the most logical synthetic pathway. The key bond to break in a retrosynthetic analysis of a 1,5-dicarbonyl compound is between the α- and β-carbons relative to one of the carbonyl groups. This "1,5-dicarbonyl disconnection" points directly to a Michael addition strategy.[4][5]

This analysis identifies cyclohexanone as the Michael donor (specifically, its enolate form) and chalcone (1,3-diphenyl-2-propen-1-one) as the ideal Michael acceptor.

Detailed Synthesis Protocol

This protocol is designed to be self-validating by employing well-established reaction principles. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize this compound via a base-catalyzed Michael addition.

Materials:

-

Cyclohexanone (freshly distilled)

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Sodium ethoxide (NaOEt) or other suitable base (e.g., KOH)

-

Ethanol (anhydrous)

-

Hydrochloric acid (dilute, for neutralization)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chalcone (1 equivalent) in anhydrous ethanol.

-

Causality: Anhydrous solvent is critical to prevent the base from being quenched by water and to avoid side reactions.

-

-

Nucleophile Generation: In a separate flask, prepare a solution of sodium ethoxide in ethanol. Add cyclohexanone (1.1 to 1.5 equivalents) to this basic solution. Stir for 15-20 minutes at room temperature.

-

Causality: The strong base (ethoxide) deprotonates the α-carbon of cyclohexanone, which is the most acidic proton, to generate the nucleophilic enolate in situ.[2] Using a slight excess of the donor ensures the complete consumption of the more valuable acceptor.

-

-

Michael Addition: Slowly add the chalcone solution from Step 1 to the cyclohexanone enolate solution from Step 2. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated system of chalcone, forming a new carbon-carbon bond and a resonance-stabilized enolate intermediate.[2] Heating can increase the reaction rate but may also lead to side products if not controlled.

-

-

Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature and neutralize it by carefully adding dilute hydrochloric acid until the pH is ~7.

-

Causality: Neutralization quenches the base and protonates the enolate intermediate to yield the final 1,5-dicarbonyl product.[2]

-

-

Extraction and Purification: Remove the ethanol under reduced pressure. Add water to the residue and extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.

Mechanistic Workflow

The reaction proceeds through a clear, stepwise mechanism that is fundamental to carbonyl chemistry.

Physicochemical and Spectroscopic Properties

Characterization of the final product is essential for confirming its identity and purity. While extensive experimental data for this specific molecule is not widely published, we can rely on computed properties and predictable spectroscopic signatures.

Computed Physicochemical Properties

The following properties have been calculated and are available in public databases.

| Property | Value | Reference |

| Molecular Weight | 306.4 g/mol | [1] |

| XLogP3 | 4.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

Table data sourced from PubChem CID 272856.[1]

Spectroscopic Characterization: A Validating System

The combination of IR, NMR, and Mass Spectrometry provides a self-validating system to confirm the structure of the synthesized product.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands confirming the presence of the two distinct carbonyl groups.

-

~1710 cm⁻¹: C=O stretch for the saturated ketone in the cyclohexanone ring.[6][7]

-

~1685 cm⁻¹: C=O stretch for the aryl ketone (conjugated to the phenyl ring).[6]

-

~3100-3000 cm⁻¹: Aromatic C-H stretches.

-

~3000-2850 cm⁻¹: Aliphatic C-H stretches.[6]

-

~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be complex but should show distinct regions. Protons in the aromatic regions (phenyl groups) would appear as multiplets between δ 7.0-8.0 ppm. The aliphatic protons on the cyclohexanone ring and the propyl chain would appear in the upfield region (δ 1.5-4.5 ppm). The protons alpha to the carbonyl groups would be the most downfield of the aliphatic signals.

-

¹³C NMR: The spectrum would definitively confirm the carbon skeleton. Key signals would include:

-

Two signals in the carbonyl region (δ > 195 ppm), one for the cyclohexanone carbonyl and one for the benzoyl carbonyl.

-

Multiple signals in the aromatic region (δ 125-140 ppm).

-

A series of signals in the aliphatic region (δ 20-60 ppm) corresponding to the carbons of the cyclohexanone ring and the propyl chain.

-

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (C21H22O2), which is approximately 306.16.

-

Common fragmentation patterns would involve cleavage alpha to the carbonyl groups, leading to characteristic fragments such as the benzoyl cation ([C6H5CO]⁺) at m/z 105 and the phenyl cation ([C6H5]⁺) at m/z 77.

-

Context in Research and Development

The 1,5-Dicarbonyl Motif as a Versatile Intermediate

While this compound may not have widely documented direct applications, its value lies in its identity as a 1,5-dicarbonyl compound. This motif is a powerful precursor for the synthesis of six-membered rings, most notably through the Robinson annulation , which involves an intramolecular aldol condensation following the initial Michael addition.[5] This makes it a valuable building block for constructing complex polycyclic systems found in steroids and other natural products.

Potential as a Scaffold for Drug Discovery

The structural components of this molecule are relevant to medicinal chemistry.

-

Chalcones: The chalcone backbone (1,3-diphenylprop-2-en-1-one) is a well-known "privileged scaffold" in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

-

Cyclohexanone Derivatives: The cyclohexanone ring system is present in many bioactive molecules. Derivatives of related cyclohexane-1,3-diones have been investigated for pharmacological properties against various cancer cell lines.[9]

This molecule serves as an excellent scaffold for creating a library of new chemical entities. Modifications to the phenyl rings (e.g., adding electron-donating or -withdrawing groups) or the cyclohexanone ring could be systematically explored to establish Structure-Activity Relationships (SAR) for various biological targets.

Conclusion

This compound is a structurally interesting and synthetically accessible 1,5-dicarbonyl compound. Its preparation via the robust and well-understood Michael addition reaction makes it an excellent case study in strategic synthesis. While direct applications are not yet established, its potential as a synthetic intermediate for building complex molecular architectures and as a scaffold for developing novel therapeutic agents is significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and further explore the utility of this versatile chemical entity.

References

-

Ono, N., Miyake, H., & Kaji, A. (n.d.). A new synthesis of 1,5-dicarbonyl compounds under neutral conditions. RSC Publishing. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 2-(3-Oxo-1,3-diphenylpropyl)cyclohexanone. Retrieved February 24, 2026, from [Link]

-

Synthesis of 1,3 and 1,5-dicarbonyl compounds. (n.d.). Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 2-(3-Oxo-3-phenylpropyl)cyclohexanone. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved February 24, 2026, from [Link]

-

Two Group C-C Disconnection : 1,5 Difunctionalised compounds, Michael Addition and Robinson Annelation. (n.d.). Retrieved February 24, 2026, from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 2-(3-Oxo-3-phenylpropyl)cyclopentanone. Retrieved February 24, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 2-(3-oxo-3-piperidin-1-ylpropyl)cyclohexan-1-one. Retrieved February 24, 2026, from [Link]

-

multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. (n.d.). Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). Cyclohexanone, 2-[3-oxo-1,3-bis[4-(pentyloxy)phenyl]propyl]-. Retrieved February 24, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved February 24, 2026, from [Link]

-

EPA. (2025, October 15). 5,5-dimethyl-2-(3-oxo-1,3-diphenylpropyl)cyclohexane-1,3-dione Synonyms. Retrieved February 24, 2026, from [Link]

-

Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. (2025, January 16). Retrieved February 24, 2026, from [Link]

-

MDPI. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2026, January 28). (PDF) Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities. Retrieved February 24, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanone - the NIST WebBook. Retrieved February 24, 2026, from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of 1,3 and 1,5-dicarbonyl compounds [quimicaorganica.org]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 7. Cyclohexanone [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

CAS 2682-98-6 physical properties and safety data sheet

An In-Depth Technical Guide to 2-Methyl-4-isothiazolin-3-one (CAS 2682-98-6): Physicochemical Properties and Safety Data

Introduction

2-Methyl-4-isothiazolin-3-one (CAS 2682-98-6), commonly known as Methylisothiazolinone (MIT), is a heterocyclic organic compound widely utilized as a biocide and preservative in a vast array of industrial and consumer products.[1] Its efficacy against a broad spectrum of gram-positive and gram-negative bacteria, fungi, and yeast makes it a popular choice for preventing microbial growth in water-based solutions.[1] Applications range from personal care products and cosmetics to paints, adhesives, and detergents.[1] This guide provides a comprehensive overview of its physical properties and a detailed analysis of its safety data sheet (SDS) for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Methyl-4-isothiazolin-3-one is characterized by an isothiazolinone ring with a methyl group attached to the nitrogen atom. The active sulfur moiety within this structure is key to its biocidal activity, as it can oxidize thiol-containing residues in microorganisms, leading to cell death.[1]

Caption: Chemical structure of 2-Methyl-4-isothiazolin-3-one.

A summary of the key physicochemical properties of 2-Methyl-4-isothiazolin-3-one is presented in the table below.

| Property | Value | Source |

| CAS Number | 2682-20-4 | |

| Molecular Formula | C4H5NOS | [2] |

| Molecular Weight | 115.15 g/mol | [2] |

| Appearance | Dark yellow powder with lumps | [2] |

| Melting Point | 46.7 - 48.3 °C | [2] |

| Boiling Point | >130 °C at 16 hPa | [2] |

| Solubility in Water | Soluble | [2] |

| Vapor Pressure | 0.0099 hPa at 20 °C | [2] |

| pH | 2.58 at 50 g/L at 25 °C | [2] |

Safety Data Sheet (SDS) Analysis

The safe handling of 2-Methyl-4-isothiazolin-3-one is paramount due to its potential hazards. A thorough understanding of its Safety Data Sheet is crucial for all personnel working with this compound.

Hazard Identification

2-Methyl-4-isothiazolin-3-one is classified with several hazards under the Globally Harmonized System (GHS).

-

Signal Word: Danger

-

GHS Pictograms:

-

Hazard Statements:

-

Precautionary Statements (selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/or shower.[3]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

First-Aid Measures

Prompt and appropriate first aid is critical in the event of exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[3] Seek medical attention, especially if irritation or a rash develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] A water spray jet can be used to suppress gases, vapors, and mists.[2]

-

Specific Hazards: The product is combustible. Decomposition may yield gaseous nitrogen oxides, carbon monoxide, and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

In the event of a spill or leak, the following steps should be taken:

-

Evacuate: Evacuate unnecessary personnel from the area.[6]

-

Ventilate: Ensure adequate ventilation.[4]

-

Personal Protection: Wear appropriate personal protective equipment (PPE) as described in the "Safe Handling and Storage" section.[6]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the product enter drains or waterways.[2][4]

-

Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[5]

Caption: Emergency response protocol for accidental release.

Safe Handling and Storage

Handling

-

Avoid breathing dust, vapors, or mists.[4]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[6]

-

Contaminated work clothing should not be allowed out of the workplace.

Storage

-

Keep the container tightly closed.[5]

-

Store away from incompatible materials such as strong bases and oxidizing agents.

-

Store locked up.[3]

Caption: Recommended Personal Protective Equipment (PPE).

Toxicological and Ecotoxicological Information

Toxicology

The primary toxicological concern with 2-Methyl-4-isothiazolin-3-one is its potential to cause allergic contact dermatitis.[1] It is a known skin sensitizer.[3] In high concentrations, it can be a skin and membrane irritant, potentially causing chemical burns.[1]

Ecotoxicity

Data on the ecotoxicity of 2-Methyl-4-isothiazolin-3-one is limited in the provided search results. However, its GHS classification as "very toxic to aquatic life with long lasting effects" (H410) indicates a significant environmental hazard.[3] Therefore, release into the environment must be avoided.[5]

References

-

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Grokipedia. [Link]

-

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Wikipedia. [Link]

-

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride. Nanjing Legend Pharmaceutical & Chemical Co., Ltd. [Link]

-

2,3,4,5-Tetrahydro-1H-benzo[c]azepine - Hazard. U.S. Environmental Protection Agency. [Link]

-

2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. PubChem. [Link]

-

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride. U.S. Environmental Protection Agency. [Link]

-

Methylisothiazolinone. CAS Common Chemistry. [Link]

-

Material Safety Data Sheet. Miaodian Stationery (Ningbo) Co., Ltd. [Link]

-

2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine. Pharmaffiliates. [Link]

-

Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]

-

Methylchloroisothiazolinone. Wikipedia. [Link]

-

CHLOROMETHYLISOTHIAZOLI... LookChem. [Link]

-

Safety data sheet. CPAChem. [Link]

-

SAFETY DATA SHEET. HP. [Link]

-

2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine Hydrochloride. Veeprho. [Link]

-

SAFETY DATA SHEET. BlueCrest. [Link]

Sources

An In-Depth Technical Guide to 1,5-Diketone Intermediates in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diketones are foundational building blocks in organic synthesis, prized for their role as pivotal intermediates in the construction of a diverse array of carbocyclic and heterocyclic scaffolds.[1][2] Their strategic importance stems from the 1,5-relationship of the two carbonyl groups, which provides a perfect template for intramolecular cyclization reactions to form stable five- and six-membered rings. This guide offers a comprehensive exploration of the core synthetic methodologies for accessing 1,5-diketones, delves into the mechanistic underpinnings of their subsequent transformations, and provides field-proven experimental protocols. It is designed to serve as a valuable resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science, offering a thorough understanding of the synthesis, manipulation, and application of this critical class of molecules.[1]

The Strategic Importance of the 1,5-Dicarbonyl Moiety

The synthetic utility of 1,5-diketones is anchored in their predictable reactivity. The linear five-carbon backbone separating the two carbonyl functionalities is conformationally flexible, allowing the molecule to adopt a geometry that facilitates intramolecular nucleophilic attack. An enolate formed at one of the α-carbons (C2 or C4) can readily attack the distal carbonyl carbon (C5 or C1), leading to the formation of highly valuable cyclohexenone or cyclopentenone ring systems through aldol-type condensations.[3][4] Furthermore, condensation with heteroatom nucleophiles, such as ammonia, hydrazines, or hydroxylamine, provides direct access to essential heterocyclic cores like pyridines, diazepines, and pyrylium salts.[2][5] This versatility makes 1,5-diketones indispensable intermediates in the total synthesis of natural products and the development of novel pharmaceutical agents.

Core Methodologies for the Synthesis of 1,5-Diketones

The construction of the 1,5-dicarbonyl framework can be achieved through several robust and reliable synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final product.

Michael Addition: The Cornerstone of 1,5-Diketone Synthesis

The Michael addition, or conjugate addition, is the most classical and widely employed method for synthesizing 1,5-diketones.[1] The reaction involves the addition of a nucleophile, typically an enolate generated from a ketone, to the β-carbon of an α,β-unsaturated carbonyl compound (an enone).[6][7][8][9]

Mechanistic Rationale

The reaction is initiated by a base, which deprotonates the α-carbon of the donor ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic β-carbon of the α,β-unsaturated ketone (the Michael acceptor). The resulting enolate intermediate is then protonated by the solvent or upon workup to yield the 1,5-diketone.[9][10] The thermodynamic stability of the final product drives the reaction to completion.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. Robinson annulation - Wikipedia [en.wikipedia.org]

- 8. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Stereochemistry & Synthesis of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one

The following technical guide is structured for researchers and drug development professionals, focusing on the stereochemical intricacies, synthesis, and characterization of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one .

Executive Summary

The Michael addition of cyclohexanone to chalcone (1,3-diphenyl-2-propene-1-one) yields This compound , a critical 1,5-diketone intermediate. This scaffold serves as a precursor for bioactive heterocycles, including hexahydroquinolines and warfarin-type anticoagulants.

For the application scientist, the challenge lies not in the connectivity but in the stereocontrol . With two stereogenic centers, this reaction generates four possible stereoisomers.[1] Controlling the diastereoselectivity (syn vs. anti) and enantioselectivity is pivotal for downstream biological efficacy. This guide outlines the mechanistic causality of isomer formation, diagnostic characterization, and a self-validating synthetic protocol.

Part 1: Structural Analysis & Stereogenic Centers

The Stereochemical Matrix

The molecule possesses two chiral centers:

-

C2 of the cyclohexanone ring (

-carbon). -

C1' of the propyl side chain (

-carbon relative to the original chalcone).

Applying the

-

Syn (Erythro) Pair: (

) and ( -

Anti (Threo) Pair: (

) and (

Note on Stability: The anti isomer is generally the thermodynamic product due to the ability of the bulky side chain and the ring geometry to adopt a diequatorial conformation, minimizing 1,3-diaxial interactions. However, organocatalytic methods often favor the syn isomer via kinetic control.

Isomer Hierarchy Diagram

The following diagram visualizes the relationship between the stereoisomers.

Figure 1: Stereochemical hierarchy showing the relationship between diastereomers and their respective enantiomers.

Part 2: Synthetic Pathways & Stereocontrol

The Organocatalytic Approach (Enamine Activation)

While base-mediated synthesis (NaOH/KOH) yields racemic mixtures favoring the thermodynamic anti isomer, organocatalysis allows for high stereocontrol. The use of chiral secondary amines (e.g., L-proline derivatives) or primary amine-thioureas drives the reaction via an enamine intermediate .

Mechanistic Causality:

-

Enamine Formation: The chiral amine condenses with cyclohexanone to form an enamine. The geometry of the enamine (typically E-enamine for cyclohexanone) is fixed.

-

Facial Shielding: The chiral catalyst moiety sterically blocks one face of the enamine double bond.

-

Michael Addition: The exposed face of the enamine attacks the chalcone. The approach of the chalcone is directed by Hydrogen-bonding interactions (often between the catalyst's acidic proton and the chalcone carbonyl).

-

Hydrolysis: The resulting imine is hydrolyzed to release the product and regenerate the catalyst.

Catalytic Cycle Diagram

Figure 2: Enamine catalytic cycle for the asymmetric Michael addition.

Part 3: Analytical Characterization[2]

Distinguishing the isomers requires a combination of NMR spectroscopy and Chiral HPLC.[2]

NMR Spectroscopy (The Diagnostic -Value)

The relative configuration (syn vs. anti) is determined by the vicinal coupling constant (

| Feature | Anti (Threo) Isomer | Syn (Erythro) Isomer | Mechanistic Reason |

| Conformation | Chair (diequatorial substituents) | Chair (axial-equatorial) | Steric repulsion minimization |

| H2–H1' Relationship | Anti-periplanar ( | Syn-clinal ( | Karplus equation dependence |

| Coupling Constant ( | 10.0 – 12.0 Hz | 2.0 – 5.0 Hz | Orbital overlap efficiency |

| Shift ( | Typically shielded (upfield) | Typically deshielded | Anisotropic effects of phenyl ring |

Expert Insight: If the spectrum shows a doublet (or dd) with

Chiral HPLC

Separation of enantiomers requires chiral stationary phases.[3][2]

-

Columns: Daicel Chiralpak AD-H or OD-H are industry standards for chalcone derivatives.

-

Mobile Phase: Hexane/Isopropanol mixtures (typically 90:10 to 80:20).

-

Detection: UV at 254 nm (strong absorption by the chalcone phenyl rings).

Part 4: Validated Experimental Protocol

Objective: Synthesis of this compound with high diastereoselectivity.

Reagents

-

Cyclohexanone (Donor): 2.0 equiv.

-

Trans-Chalcone (Acceptor): 1.0 equiv.

-

Catalyst: L-Proline (20 mol%) or Pyrrolidine-thiourea derivative (10 mol%).

-

Solvent: DMSO or Methanol (Solvent choice affects rate and selectivity).

Step-by-Step Methodology

-

Preparation: In a clean reaction vial, dissolve trans-chalcone (1 mmol, 208 mg) in DMSO (2 mL).

-

Catalyst Addition: Add the organocatalyst (e.g., L-Proline, 23 mg, 0.2 mmol). Stir for 5 minutes to ensure dispersion.

-

Reaction Initiation: Add cyclohexanone (2 mmol, 207

L) in one portion. -

Incubation: Stir the mixture at room temperature (

C).-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Chalcone (

) should disappear; Product (

-

-

Quenching: Once conversion >95% (typically 12-24h), add saturated

solution (5 mL) and extract with Ethyl Acetate ( -

Purification: Wash combined organics with brine, dry over

, and concentrate. -

Isolation: Perform flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1

4:1). The anti and syn diastereomers often have slightly different

Troubleshooting & Stability

-

Retro-Michael Reaction: This reaction is reversible. Extended reaction times or high temperatures can erode enantiomeric excess (ee) and scramble diastereomeric ratios (dr) as the system drifts toward thermodynamic equilibrium. Stop the reaction immediately upon consumption of the limiting reagent.

-

Epimerization: The

-proton of the product is acidic. Avoid strong bases during workup to prevent racemization at the C2 center.

References

-

Solvent-free Michael addition reaction of cyclohexanone with chalcone. ResearchGate. Available at: [Link]

-

Highly enantioselective Michael addition of cyclopentanone with chalcones via novel di-iminium mechanism. Chemical Communications (RSC). Available at: [Link]

-

Separation of Diastereomers Taking Advantage for the Kinetic Control. Gavin Publishers. Available at: [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools. NCBI (PMC). Available at: [Link]

-

2-(3-Oxo-1,3-diphenylpropyl)cyclohexanone | C21H22O2. PubChem.[4] Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Robinson annulation precursors derived from chalcone adducts

Application Note & Protocols

Topic: Robinson Annulation via Chalcone Adducts: A Guide to Synthesis and Mechanism

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Building Complexity from Simple Precursors

The Robinson annulation is a cornerstone of synthetic organic chemistry, renowned for its power in constructing six-membered rings, a structural motif central to countless natural products and pharmaceuticals, including steroids and terpenoids.[1][2][3] Discovered by Sir Robert Robinson in 1935, this tandem reaction sequence elegantly combines a Michael addition with an intramolecular aldol condensation to forge a new α,β-unsaturated cyclic ketone.[1][4]

This guide focuses on a particularly versatile application of this reaction: the use of chalcones (1,3-diaryl-2-propen-1-ones) and their derivatives as the Michael acceptor. Chalcones, readily synthesized via Claisen-Schmidt condensation, serve as robust and tunable precursors. Their aromatic substituents allow for fine-tuning of electronic properties and provide a scaffold for creating diverse and complex polycyclic systems. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols for its execution, and offer insights into characterization and optimization.

Part 1: Mechanistic Foundations

The Robinson annulation is a classic example of a tandem or cascade reaction, where the product of the first reaction becomes the substrate for the second, all occurring within the same reaction pot.[5] The overall process can be dissected into three fundamental stages:

-

Michael Addition: The sequence begins with the conjugate (or 1,4-) addition of a nucleophile—typically a ketone enolate—to the chalcone, which acts as the α,β-unsaturated Michael acceptor.[6][7] This step forms a new carbon-carbon bond and generates a 1,5-dicarbonyl intermediate, often referred to as the Michael adduct.[8]

-

Intramolecular Aldol Addition: The 1,5-diketone intermediate, under the influence of a base, forms a new enolate. This enolate then attacks one of the carbonyl groups within the same molecule.[9] This intramolecular cyclization is highly favorable when forming five- or six-membered rings, leading to a cyclic β-hydroxy ketone.[9]

-

Dehydration (Condensation): The final step is the elimination of water from the β-hydroxy ketone, typically facilitated by heat or the persistence of the basic/acidic catalyst.[5] This dehydration step forms a new double bond in conjugation with the carbonyl group, yielding the final α,β-unsaturated cyclohexenone product.[10]

The causality behind experimental choices is critical. The choice of base, for instance, dictates the efficiency of both the initial Michael addition and the subsequent aldol condensation. A mild base may facilitate the Michael addition while requiring more forcing conditions (heat) for the aldol and dehydration steps.[11] Conversely, a strong base can drive all steps to completion rapidly but may increase the risk of side reactions.[12]

Caption: Figure 1: Robinson Annulation Mechanism via a Chalcone Adduct.

Part 2: Experimental Protocols & Workflow

A key advantage of using chalcone and a stabilized enolate (like that from ethyl acetoacetate) is that the reaction can be controlled to isolate the intermediates, providing experimental validation of the stepwise mechanism.[13][14] The choice of catalyst concentration and temperature dictates the final product.[11]

Protocol 1: Stepwise Synthesis of 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone

This protocol is adapted from a well-established undergraduate experiment that demonstrates the stepwise nature of the Robinson annulation.[11][14]

Materials & Reagents

| Reagent/Material | Formula | M.W. | Amount | Moles |

| Chalcone | C₁₅H₁₂O | 208.26 | 2.08 g | 10 mmol |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.30 g | 10 mmol |

| Barium Hydroxide (Ba(OH)₂·H₂O) | BaH₄O₃ | 189.37 | See below | See below |

| Ethanol (95%) | C₂H₅OH | 46.07 | 20 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Workflow Overview

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Procedure

This procedure allows for the isolation of three distinct products depending on the reaction conditions.

A. Synthesis of the Michael Adduct (1,5-Diketone)

-

In a 50 mL round-bottom flask, dissolve chalcone (2.08 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of 95% ethanol.

-

Add a catalytic amount of barium hydroxide monohydrate (19 mg, 0.1 mmol, 1 mol%).[11]

-

Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the chalcone starting material is consumed.

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 20 mL).[15]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 1,5-diketone Michael adduct.[11]

B. Synthesis of the Aldol Adduct (β-Hydroxy Ketone)

-

Follow step 1 from Procedure A.

-

Increase the amount of barium hydroxide monohydrate to 10 mol% (190 mg, 1.0 mmol).[11]

-

Stir the mixture at room temperature for 16-24 hours. The aldol adduct will precipitate from the solution.

-

Workup & Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove the inorganic base, followed by a small amount of cold ethanol. The product is often pure enough for characterization without further recrystallization.[11]

C. Synthesis of the Final Annulation Product (Cyclohexenone)

-

Follow step 1 from Procedure A.

-

Add 10 mol% of barium hydroxide monohydrate (190 mg, 1.0 mmol).

-

Heat the mixture to reflux (approx. 80°C) for 16 hours.[11] The final product will precipitate upon cooling.

-

Workup & Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then recrystallize from hot ethanol to yield the pure 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.[16]

Self-Validation and Causality: The ability to isolate all three intermediates by simply modifying catalyst loading and temperature provides a robust, self-validating system.[11][13] Using a small amount of base at room temperature (Procedure A) provides enough catalytic activity for the Michael addition but is insufficient to drive the less favorable intramolecular aldol cyclization to completion. Increasing the base concentration (Procedure B) facilitates both the Michael and aldol steps. Finally, adding thermal energy (Procedure C) overcomes the activation barrier for the final dehydration step, leading to the fully conjugated annulation product.[11]

Part 3: Characterization and Data Analysis

Confirming the identity and purity of the annulation product is crucial. A combination of spectroscopic methods provides a complete structural picture.

Expected Spectroscopic Data for 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone:

| Technique | Feature | Expected Value/Observation | Rationale |

| FTIR | Carbonyl (Ester) Stretch | ~1735 cm⁻¹ | Standard ester C=O stretch. |

| Carbonyl (Enone) Stretch | ~1660 cm⁻¹ | Conjugation with the C=C bond lowers the frequency from a typical ketone (~1715 cm⁻¹).[17] | |

| Alkene (C=C) Stretch | ~1600 cm⁻¹ | Characteristic of the C=C bond in the cyclohexenone ring. | |

| ¹H NMR | Vinylic Proton | ~6.5-7.0 ppm | The proton on the C=C bond of the enone system, typically a singlet or a doublet depending on substitution. |

| Phenyl Protons | ~7.2-7.6 ppm | Multiple signals corresponding to the aromatic protons. | |

| Aliphatic Protons | ~3.0-4.5 ppm | Complex multiplets for the CH protons on the saturated part of the ring. | |

| Ethyl Ester Protons | ~4.2 ppm (q), ~1.2 ppm (t) | A quartet for the -OCH₂- group and a triplet for the -CH₃ group are characteristic of an ethyl group. | |

| ¹³C NMR | Carbonyl Carbons | ~195 ppm (Enone), ~170 ppm (Ester) | Distinct signals for the two types of carbonyl carbons. |

| Alkene Carbons | ~125-160 ppm | Signals for the two sp² carbons of the enone double bond. | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 358.15 | Corresponds to the molecular formula C₂₃H₂₂O₃. |

Part 4: Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Monitor by TLC to confirm consumption of starting material. For the final dehydration step, reflux is often necessary.[11] |

| Side reactions (e.g., self-condensation of ketone donor). | Use a dicarbonyl compound like ethyl acetoacetate, whose central protons are significantly more acidic, ensuring selective enolate formation.[1] | |

| Polymerization of Michael acceptor. | This is more common with highly reactive acceptors like methyl vinyl ketone.[18] Chalcones are generally more stable. If issues persist, add the ketone enolate solution slowly to a solution of the chalcone. | |

| Michael Adduct is the only product | Insufficient catalyst or energy for cyclization/dehydration. | Increase the amount of base catalyst from 1 mol% to 10-20 mol%. Heat the reaction to reflux to promote the final dehydration step.[11] |

| Difficult Purification | Oily product or mixture of diastereomers. | Use column chromatography on silica gel for purification if recrystallization fails. Diastereomer formation can sometimes be influenced by solvent and temperature; exploring different conditions may improve selectivity.[19] |

Conclusion

The Robinson annulation of chalcone adducts is a powerful and adaptable method for the synthesis of functionalized cyclohexenone rings. By understanding the underlying mechanism, chemists can rationally control the reaction to achieve specific outcomes, from isolating key intermediates to optimizing the yield of the final annulated product. The protocols and data presented here provide a solid foundation for researchers to apply this classic transformation in the development of novel molecules for materials science, agrochemicals, and drug discovery.

References

-

Master Organic Chemistry. (2018). The Robinson Annulation. [Link][5]

-

Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link][6]

-

Chemistry Steps. (2020). Robinson Annulation-Mechanism and Shortcut. [Link][9]

-

JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. [Link][7]

-

Deltgen, J., & Tchini, F. (2006). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate. Journal of Chemical Education, 83(8), 1225. [Link][11][14]

-

Koppolu, S. R., & Balamurugan, R. (2016). In situ formed acetals facilitated direct Michael addition of unactivated ketones. RSC Advances, 7(8), 6149-6152. [Link][8]

-

Bentham Science. (2018). An Overview on the Robinson Annulation. [Link][2]

-

ResearchGate. (2018). An Overview on the Robinson Annulation. [Link][20]

-

Semantic Scholar. (2006). The step-by-step Robinson annulation of chalcone and ethyl acetoacetate - An advanced undergraduate project in organic synthesis and structural analysis. [Link][13]

-

Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link][18]

-

ResearchGate. (2025). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate. An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis | Request PDF. [Link][21]

-

The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link][16]

-

Bartleby.com. (2021). IR Spectrum Of Cyclohexanone. [Link][17]

-

Aakash Institute. (n.d.). Robinson annulation in chemistry: Definition, Types and Importance. [Link][19]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link][3]

Sources

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Robinson Annulation [organic-chemistry.org]

- 4. Robinson Annulation | ChemTalk [chemistrytalk.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jove.com [jove.com]

- 8. In situ formed acetals facilitated direct Michael addition of unactivated ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. robinson annulation in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Minimizing Self-Condensation of Cyclohexanone

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing the self-condensation of cyclohexanone, a common and often undesirable side reaction. By understanding the underlying mechanisms and controlling key experimental parameters, you can significantly improve the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is cyclohexanone self-condensation?

A1: Cyclohexanone self-condensation is a type of aldol condensation where two molecules of cyclohexanone react with each other.[1][2] This reaction is catalyzed by either an acid or a base and typically results in the formation of a β-hydroxyketone, which can then dehydrate to form an α,β-unsaturated ketone.[2] The primary products are a pair of isomers: 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[3][4]

Q2: Why is it important to minimize this side reaction?

A2: The self-condensation of cyclohexanone leads to the formation of undesired dimers, trimers, and even polymers.[3][4] These byproducts reduce the yield of the intended product, complicate the purification process, and can interfere with subsequent reaction steps. In industrial applications, such as the synthesis of o-phenylphenol (OPP) or advanced biofuels, high selectivity towards the desired product is crucial for economic viability and process efficiency.[3][4][5]

Q3: What is the underlying mechanism of cyclohexanone self-condensation?

A3: The reaction proceeds via an aldol condensation mechanism. In the presence of a base, a proton is abstracted from the α-carbon of a cyclohexanone molecule to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclohexanone molecule. The resulting alkoxide is protonated to give the aldol addition product, which can then undergo dehydration (loss of a water molecule) to form the more stable α,β-unsaturated ketone.[2][6] Acid-catalyzed condensation involves the formation of an enol, which then attacks a protonated carbonyl.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction is producing a high percentage of self-condensation products, leading to low yield of my target molecule. What are the primary factors I should investigate?

A1: High levels of self-condensation are typically a result of suboptimal reaction conditions. The three most critical parameters to evaluate are temperature , catalyst choice and concentration , and reaction time .

Causality: The rate of self-condensation is highly sensitive to these factors. Higher temperatures generally increase the reaction rate, but can also favor the formation of undesired byproducts.[7][8] The type and amount of catalyst directly influence the formation of the reactive enolate or enol intermediate.[3][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing cyclohexanone self-condensation.

Q2: How does temperature specifically affect the self-condensation reaction, and what is the optimal range?

A2: Temperature is a critical factor influencing both the reaction rate and the selectivity.

Expertise & Experience:

-

Increased Temperature, Increased Rate: The rate of dimer formation from cyclohexanone self-condensation increases significantly with temperature. For instance, the yield of the dimer can increase from 14% to 40% when the temperature is raised from 50°C to 100°C.[3][4]

-

Risk of Byproducts at Higher Temperatures: While higher temperatures accelerate the reaction, they can also promote the formation of trimers and other higher-order condensation products.[3][5] Temperatures above 120°C, for example, can lead to a significant loss of selectivity towards the desired monocondensed products.[5]

-

Optimal Temperature Range: For many applications, maintaining a temperature between 70-80°C provides a good balance between reaction rate and selectivity.[7] However, some highly selective catalysts can operate effectively at temperatures as low as 50°C or up to 100°C while still minimizing trimer formation.[3][4][9]

Data Summary: Effect of Temperature on Dimer Yield

| Temperature (°C) | Dimer Yield (%) (at 250 min) | Selectivity Notes | Reference |

| 50 | ~14 | High selectivity for dimer | [3][4] |

| 70-80 | 30-60 (in other reactions) | Good balance for minimizing byproducts | [7] |

| 90 | ~40 | High selectivity for dimer with specific catalysts | [3][4] |

| 100 | ~40 | High selectivity for dimer with specific catalysts | [3][4] |

| >120 | Higher conversion | Significant loss of selectivity | [5] |

Protocol for Temperature Optimization:

-

Start with a reaction temperature at the lower end of the recommended range (e.g., 50-70°C).

-

Monitor the reaction progress and product distribution using an appropriate analytical technique like GC-MS.[3][4]

-

If the reaction is too slow, incrementally increase the temperature by 10°C and re-evaluate the product profile.

-

Identify the temperature at which you achieve an acceptable reaction rate without significant formation of trimers or other byproducts.

Q3: What type of catalyst should I use to minimize self-condensation?

A3: The choice of catalyst is paramount for controlling selectivity. While both acid and base catalysts can promote the reaction, heterogeneous acid catalysts often provide superior performance in minimizing unwanted side reactions.

Authoritative Grounding & Comprehensive References:

-

Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts like sulfuric acid or sodium hydroxide are effective but can lead to issues with corrosion, waste disposal, and difficult separation.[3] Heterogeneous catalysts, such as ion-exchange resins or sulfonic acid-modified silicas, are easily separated and can be more environmentally friendly.[3][10]

-

Acid Catalysts for High Selectivity: Solid acid catalysts have shown excellent results. For example, a perfluorosulfonic acid resin catalyst (HRF5015) has been reported to achieve nearly 100% selectivity for the dimer product, with no detectable trimers or tetramers even at 100°C.[3][4][11] Similarly, sulfonic acid-modified mesoporous silicas have demonstrated high selectivity (>95%) towards monocondensed products.[12]

-

Basic Catalysts: Basic catalysts like hydrotalcites can be used, but they often require higher temperatures or longer reaction times, which can favor the formation of larger, undesirable polycyclic compounds.[5]

-

Catalyst Loading: The amount of catalyst used has a significant impact on the reaction rate. In the absence of a catalyst, the self-condensation may not occur at all at moderate temperatures (e.g., 90°C).[3][4] Increasing the catalyst loading generally increases the yield of the condensation product, but an excessive amount may not provide additional benefits and could increase costs.[3][4]

Experimental Protocol: Catalyst Screening

-

Catalyst Selection: Based on literature, select a few candidate heterogeneous acid catalysts (e.g., Amberlyst 15, HRF5015, or a custom-synthesized sulfonic acid-modified silica).

-

Reaction Setup: In parallel reaction vessels, charge each with cyclohexanone and a specific catalyst at a set loading (e.g., 1% w/w based on cyclohexanone mass).[5]

-

Inert Atmosphere: To prevent oxidation of the reactants, conduct the reaction under a nitrogen atmosphere.[3][4]

-

Reaction Conditions: Maintain a constant temperature (e.g., 100°C) and stirring rate for all reactions.

-

Sampling and Analysis: Withdraw aliquots at regular intervals and analyze them by GC-MS to determine the conversion of cyclohexanone and the selectivity towards the desired products versus self-condensation byproducts.[3][4]

-

Evaluation: Compare the performance of the different catalysts based on both conversion and selectivity to identify the optimal choice for your specific application.

Q4: Can I control the reaction by modifying how I add my reagents?

A4: Yes, the method of reagent addition can be a powerful tool, especially in mixed aldol condensations where cyclohexanone is one of several reactants.

Expertise & Experience: The key is to control the concentration of the enolizable species (cyclohexanone) at any given time.

-

Slow, Dropwise Addition: If cyclohexanone is reacting with a non-enolizable partner (e.g., benzaldehyde), slowly adding the cyclohexanone to a mixture of the catalyst and the other reactant can help minimize its self-condensation.[1] This ensures that at any moment, the concentration of the cyclohexanone enolate is low and it is more likely to react with the more electrophilic partner present in higher concentration.

-

Quantitative Enolate Formation: In some advanced synthetic strategies, a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used to quantitatively convert cyclohexanone to its enolate form before the second reactant is introduced. This rapid deprotonation prevents the enolate from reacting with any remaining neutral cyclohexanone molecules.[1]

Visualizing the Aldol Condensation Mechanism:

Caption: Mechanism of base-catalyzed cyclohexanone self-condensation.

References

-

Title: Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 Source: Royal Society Open Science URL: [Link]

-

Title: Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 Source: PubMed Central URL: [Link]

-

Title: THE SELF-CONDENSATION OF CYCLOHEXANONE AND METHYLCYCLOHEXANONES UNDER VERY HIGH PRESSURE Source: The Review of Physical Chemistry of Japan URL: [Link]

-

Title: Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 Source: PubMed URL: [Link]

-

Title: Self-Condensation of Cyclohexanone over Ion Exchange Resin Catalysts: Kinetics and Selectivity Aspects Source: ACS Publications URL: [Link]

-

Title: Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor Source: MDPI URL: [Link]

-

Title: Self-condensation Source: Wikipedia URL: [Link]

-

Title: Organic Chemistry Lab Report: Synthesis of Cyclohexanone Source: Owlcation URL: [Link]

-

Title: Self-Condensation of Cyclohexanone over Ion Exchange Resin Catalysts: Kinetics and Selectivity Aspects Source: ResearchGate URL: [Link]

-

Title: Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure Source: ACS Sustainable Chemistry & Engineering URL: [Link]

-

Title: Self-Condensation of Cyclohexanone over Ion Exchange Resin Catalysts: Kinetics and Selectivity Aspects Source: American Chemical Society URL: [Link]

-

Title: Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure Source: ACS Publications URL: [Link]

-

Title: Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry Source: Metoree URL: [Link]

-

Title: (PDF) Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 Source: ResearchGate URL: [Link]

-

Title: Write reaction showing aldol condensation of cyclohexanone Source: Brainly.in URL: [Link]

-

Title: Propose a mechanism for the aldol condensation of cyclohexanone. Do you expect the equilibrium to favor the reactant or the product? Source: Vaia URL: [Link]

Sources

- 1. Self-condensation - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vaia.com [vaia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. owlcation.com [owlcation.com]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Practical Guide to the Structural Elucidation of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one: A Comparison of X-ray Crystallography and Spectroscopic Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For drug development professionals and researchers in the chemical sciences, the unambiguous determination of a molecule's structure is a critical step in the journey from synthesis to application. The compound 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one (Figure 1), a diketone with multiple stereocenters, presents a valuable case study for exploring the methodologies of structural elucidation.

This guide provides a comprehensive overview of the techniques available for determining the structure of this compound. While a public crystal structure for this specific molecule is not available in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures[1][2], this guide will serve as a practical workflow for researchers seeking to determine its structure. We will delve into the gold standard, single-crystal X-ray diffraction (SC-XRD), and compare its utility and outputs with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide is structured to provide not just procedural steps, but also the underlying rationale for experimental choices, ensuring a deep understanding of the structural determination process.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of the target molecule.

PART 1: Synthesis and Crystallization: The Gateway to a Crystal Structure

The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route to the target molecule is the Michael addition of cyclohexanone to chalcone (1,3-diphenyl-2-propen-1-one). This reaction is a classic method for the formation of carbon-carbon bonds.

Experimental Protocol:

-

Reaction Setup: To a solution of chalcone (1 equivalent) in a suitable solvent such as ethanol, add cyclohexanone (1.5 equivalents) and a catalytic amount of a base (e.g., sodium ethoxide, 0.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with sharp edges, and be of an appropriate size (typically 0.1-0.3 mm in each dimension). Recrystallization is a common technique for purifying solids and growing single crystals.[3][4][5]

Experimental Protocol for Recrystallization:

-

Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. A trial-and-error approach with small amounts of the compound in different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) is often necessary. A rule of thumb is that solvents with similar functional groups to the compound may be good solubilizers.[6]

-

Dissolution: Dissolve the purified compound in the minimum amount of the chosen hot solvent to create a saturated solution.[4]

-

Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution by gravity.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the growth of larger, more well-defined crystals. The solution can then be placed in a refrigerator or freezer to maximize crystal yield.

-

Crystal Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[4]

-

Drying: Allow the crystals to air dry.

Figure 2: Experimental Workflow for Synthesis and Crystallization

Caption: Workflow from synthesis to single crystals.

PART 2: Structural Elucidation: A Comparative Analysis

Once suitable crystals are obtained, the definitive three-dimensional structure can be determined. Here, we compare the premier technique, single-crystal X-ray diffraction, with its most powerful solution-phase alternative, NMR spectroscopy.

Primary Method: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an unparalleled technique for providing precise and unambiguous three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[7]

Experimental Protocol for SC-XRD:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to best fit the experimental data.

Data Presentation: Crystallographic Data

While a crystal structure for the title compound is not publicly available, the following table illustrates the type of data that would be obtained from a successful SC-XRD experiment.

| Parameter | Description |

| Crystal Data | |

| Chemical Formula | C₂₁H₂₂O₂ |

| Formula Weight | 306.40 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a, b, c (Å) | Dimensions of the unit cell |

| α, β, γ (°) | Angles of the unit cell |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Data Collection & Refinement | |

| Radiation type | e.g., Mo Kα |

| Temperature (K) | Temperature of data collection |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Alternative & Complementary Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

When single crystals cannot be obtained, or to confirm the structure in solution, NMR spectroscopy is the most powerful alternative. For this compound, ¹H and ¹³C NMR, along with 2D NMR techniques like COSY, HSQC, and HMBC, can be used to piece together the molecular structure. Furthermore, advanced NMR techniques can provide crucial information about the stereochemistry of the molecule.[8]

NMR for Stereochemical Analysis of Cyclohexanones:

The cyclohexanone ring exists in a chair conformation, and the substituents can be in either axial or equatorial positions. The chemical shifts and coupling constants of the ring protons are highly dependent on their stereochemical environment.

-

Chemical Shifts: Protons in different environments will have different chemical shifts. For instance, in a cyclohexanone ring, axial and equatorial protons on the same carbon have distinct chemical shifts.[9]

-

Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons is related to the dihedral angle between them. This can be used to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial couplings, thus revealing the relative stereochemistry of the substituents.

-

Nuclear Overhauser Effect (NOE): NOE experiments can be used to determine the spatial proximity of protons, which is invaluable for establishing stereochemistry in rigid systems.[8]

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Process and analyze the spectra to assign the signals and determine the connectivity and stereochemistry of the molecule.

Comparison of Techniques

| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Sample Phase | Solid (single crystal) | Liquid (solution) |

| Information Yield | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Atomic connectivity, relative stereochemistry, solution-state conformation |

| Resolution | Atomic (<1 Å) | Atomic |

| Key Limitation | Requires high-quality single crystals, which can be difficult to grow. | Provides relative, not absolute, stereochemistry without chiral auxiliaries. Can be complex to interpret for large molecules. |

Figure 3: Logical Flow for Structural Elucidation

Caption: Decision workflow for structural analysis.

Conclusion

The definitive structural elucidation of this compound, like any novel compound, relies on a systematic and multi-faceted analytical approach. Single-crystal X-ray diffraction stands as the unequivocal gold standard, offering an unparalleled level of detail into the molecule's three-dimensional architecture. However, the path to obtaining suitable crystals can be a significant bottleneck.

In such cases, NMR spectroscopy emerges as a powerful and indispensable tool. Through a combination of 1D and 2D experiments, it is possible to determine the complete connectivity and relative stereochemistry of the molecule in solution. For many applications in drug discovery and materials science, this level of structural information is sufficient to advance a project.

Ultimately, the choice of technique will depend on the specific research question and the physical properties of the compound. This guide provides the foundational knowledge and experimental framework to confidently approach the structural determination of this compound and other complex organic molecules.

References

-

International Union of Crystallography. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. [Link]

-

Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]

-

University of California, Los Angeles. Recrystallization. [Link]

-

American Chemical Society Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

Thompson Rivers University. Experiment 2: Recrystallization. [Link]

-

University of Victoria. Recrystallization. [Link]

-

University of Sydney. RECRYSTALLISATION. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

Sygnature Discovery. (2023). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

-

National Center for Biotechnology Information. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link]

-

re3data.org. Cambridge Structural Database. [Link]

-

ResearchGate. (2025). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. [Link]

-

The University of Manchester. (2010). CCDC 730223: Experimental Crystal Structure Determination. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. [Link]

-

Wiley Online Library. (2013). The Cambridge Structural Database in Retrospect and Prospect. [Link]

-

YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

-

PubChem. 2-(3-Oxo-1,3-diphenylpropyl)cyclohexanone. [Link]

Sources

- 1. Cambridge Structural Database | re3data.org [re3data.org]

- 2. iric.imet-db.ru [iric.imet-db.ru]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. web.uvic.ca [web.uvic.ca]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 9. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Spectroscopic Analysis: 1,5-Diketone Functionality vs. Structural Analogs

Executive Summary

The 1,5-diketone motif is a critical structural intermediate in organic synthesis, most notably serving as the "Michael Adduct" precursor in the Robinson Annulation sequence. For researchers in steroid biosynthesis and alkaloid development, distinguishing the 1,5-diketone from its structural isomers (1,3- and 1,4-diketones) and its cyclized products (

Unlike 1,3-diketones, which exhibit strong intramolecular hydrogen bonding and enolization, 1,5-diketones behave spectroscopically as isolated carbonyls . This guide provides a comparative analysis of the IR characteristics of 1,5-diketones, establishing a self-validating protocol to monitor their formation and subsequent cyclization.

Theoretical Grounding: The Non-Interacting Carbonyl

To interpret the IR spectrum of a 1,5-diketone, one must understand the lack of coupling. In 1,2-diketones (dipole repulsion) and 1,3-diketones (enol chelation), the carbonyls communicate electronically or sterically. In 1,5-diketones, the three methylene (

Consequently, the diagnostic signature of a 1,5-diketone is the absence of anomalous shifts. It appears as a standard saturated aliphatic ketone, often with intensified absorptivity due to the presence of two independent chromophores.

Comparative Characteristic Peaks Table

| Functional Group | C=O Stretch ( | C=C Stretch ( | O-H Stretch ( | Key Mechanistic Feature |

| 1,5-Diketone | 1705 – 1725 | Absent | Absent | Independent oscillation. No H-bonding. |

| 1,3-Diketone | 1700 – 1710 (Keto)1580 – 1640 (Enol) | 1600 – 1640 | 2500 – 3200 (Broad) | Keto-Enol Tautomerism. Strong intramolecular H-bond (chelation).[1] |

| 1,4-Diketone | 1705 – 1725 | Absent | Absent | Similar to 1,5 but can form cyclic hemiacetals (furo-derivatives). |

| 1665 – 1685 | 1620 – 1650 | Absent | Conjugation. Resonance lowers bond order of C=O. |

Detailed Comparative Analysis